![molecular formula C11H16O5 B13889459 Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-oxabicyclo[222]octane-1,4-dicarboxylate is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₅ It is characterized by its unique structure, which includes a bicyclic ring system with an oxygen atom and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the dimethyl ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in molecular design .
Comparison with Similar Compounds
Similar Compounds
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar structure but lacks the oxygen atom in the ring.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains nitrogen atoms instead of oxygen, used as a catalyst in organic synthesis.
Uniqueness
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to the presence of an oxygen atom in its bicyclic ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications .
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-14-8(12)10-3-5-11(6-4-10,16-7-10)9(13)15-2/h3-7H2,1-2H3 |
InChI Key |
VFAYVSFMKTYMPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


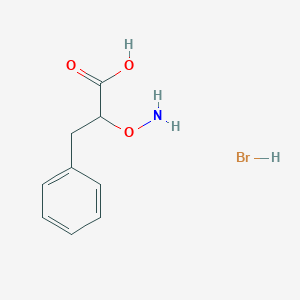
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
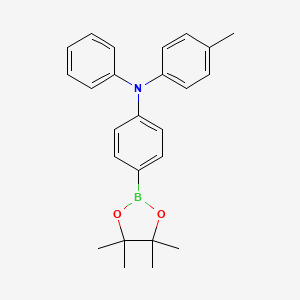
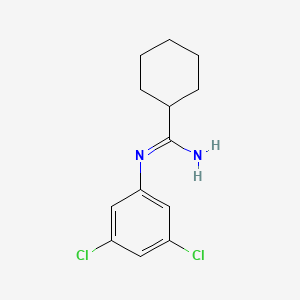
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)

![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
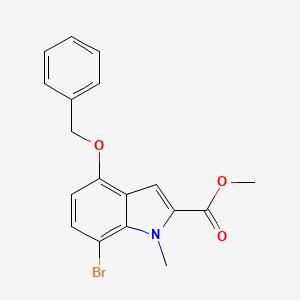
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)
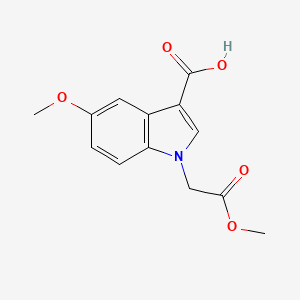
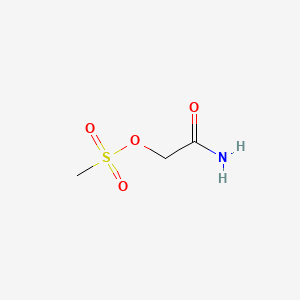
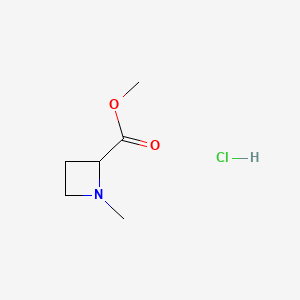
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
